molecular formula C18H24NP B1337406 (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine CAS No. 286454-86-2

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine

Cat. No. B1337406
M. Wt: 285.4 g/mol
InChI Key: SGBNMEAXYLJQRV-QGZVFWFLSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Enantioselective Catalysis : This compound has been employed in the enantioselective addition of terminal alkynes to N-(diphenylphosphinoyl)imines, catalyzed by Zn–BINOL complexes. The process yields chiral nonracemic N-(diphenylphosphinoyl)-protected propargylic amines, showcasing good yields and high enantiomeric excesses, highlighting its utility in the synthesis of enantiomerically enriched products (Blay, Ceballos, Monleón, & Pedro, 2012).

  • Complex Formation : It's involved in the synthesis and characterization of Carbonyl Group-6-Metal Derivatives, demonstrating its flexibility in forming complexes with metals like chromium, molybdenum, and tungsten. Such complexes are characterized by multinuclear NMR and IR spectroscopy, providing insights into the structure and reactivity of these metal-ligand systems (Al-Masri, Mohamed, Moussa, & Alkordi, 2013).

  • Aminolysis and Mechanistic Studies : The compound has been studied in the context of aminolysis of X-substituted phenyl diphenylphosphinates, contributing to our understanding of the reaction mechanism and the effect of amine nature on reactivity. This research provides valuable information on the concerted mechanism of aminolysis, facilitating the design of more efficient synthetic pathways (Um, Han, & Shin, 2009).

  • Ligand Synthesis and Asymmetric Catalysis : Alternative synthesis methods have been developed for enantiomeric 1-diphenylphosphino-2-dimethylaminomethylferrocene, an important ligand for asymmetric catalysis. This showcases the potential of (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine in facilitating the development of novel ligands for use in asymmetric synthesis, thereby expanding the toolkit available for chemists to carry out enantioselective reactions (Sokolov, Troitskaya, & Reutov, 1980).

Novel Compounds and Their Applications

  • Development of Chiral Palladacycles : Research has been conducted on the development of a novel chiral palladacycle and its application in asymmetric hydrophosphination reactions. This highlights the role of (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine in the synthesis of chiral catalysts and their potential applications in producing enantiomerically pure compounds (Yap, Li, Wong, Li, Pullarkat, & Leung, 2014).

  • Cross-Coupling Reactions : The synthesis and reactivity of bis(diphenylphosphino)amine ligands have been explored, particularly their application in Suzuki cross-coupling reactions. This area of research demonstrates the compound's utility in facilitating carbon-carbon bond formation, a fundamental reaction type in organic synthesis (Kayan, Bırıcık, Aydemir, & Scopelliti, 2012).

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This includes toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

(2S)-1-diphenylphosphanyl-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NP/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14,19H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBNMEAXYLJQRV-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444139
Record name (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine

CAS RN

286454-86-2
Record name (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286454-86-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
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Citations

For This Compound
2
Citations
Z Dong, C Yan, Y Gao, C Dong, G Qiu… - Advanced Synthesis & …, 2015 - Wiley Online Library
A series of highly tunable bifunctional phosphine‐squaramide H‐bond donor organocatalysts 6 has been synthesized from inexpensive and commercially available β‐amino alcohols in …
Number of citations: 41 onlinelibrary.wiley.com
G Chelucci - Coordination Chemistry Reviews, 2013 - Elsevier
Metal-complexes of chiral amino- and imino-based pyridine ligands have become a large and important topic in a wide range of asymmetric catalytic processes, such as addition of …
Number of citations: 104 www.sciencedirect.com

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